molecular formula C22H20FN5O2S B2473882 2-(6-((3-fluorophenyl)thio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-mesitylacetamide CAS No. 1115279-68-9

2-(6-((3-fluorophenyl)thio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-mesitylacetamide

Cat. No. B2473882
CAS RN: 1115279-68-9
M. Wt: 437.49
InChI Key: VPQIXUBWZBCZEA-UHFFFAOYSA-N
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Description

“2-(6-((3-fluorophenyl)thio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-mesitylacetamide” is a heterocyclic compound with a triazolo-thiadiazine core. It contains a five-membered triazole ring fused with a six-membered thiadiazine ring. Triazole derivatives have attracted interest in medicinal chemistry due to their diverse pharmacological properties . The compound’s structure and functional groups suggest potential biological activity.


Molecular Structure Analysis

The molecular formula of this compound is C2H3N3. It contains two carbon and three nitrogen atoms. The structure should be analyzed using X-ray crystallography or other techniques to determine its exact arrangement and conformation .


Chemical Reactions Analysis

The compound’s reactivity and chemical reactions can be studied through experimental methods. IR spectroscopy, NMR, and other techniques can provide insights into functional groups and bond interactions .


Physical And Chemical Properties Analysis

Experimental data on melting point, solubility, and spectral properties (IR, NMR) would provide information about its physical and chemical characteristics .

Scientific Research Applications

Antiviral Activity

Compounds structurally related to 2-(6-((3-fluorophenyl)thio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-mesitylacetamide have shown promise in antiviral applications. For instance, derivatives of triazolo[4,3-b]pyridazine have exhibited antiviral activity against the hepatitis-A virus, with certain compounds significantly reducing virus count in cell culture (Shamroukh & Ali, 2008).

Anticancer and Antiproliferative Activity

The anticancer and antiproliferative potential of compounds similar to the queried chemical has been extensively studied. Derivatives of [1,2,4]triazolo[4,3-b]pyridazine have been synthesized and have demonstrated the ability to inhibit the proliferation of endothelial and tumor cells (Ilić et al., 2011). Additionally, certain compounds have been found to be less effective against the human cervical carcinoma (HeLa) cell line, highlighting the specificity and potential for targeted therapy (Aggarwal et al., 2019).

Structural and Computational Analysis

The structural and computational analysis of compounds within this chemical family has contributed significantly to the understanding of their properties and potential applications. Detailed structural analysis, Density Functional Theory (DFT) calculations, Hirshfeld surface studies, and energy frameworks have been conducted to understand the molecular packing and interaction energies, which are crucial for their pharmacological properties (Sallam et al., 2021).

Antioxidant Properties

Compounds structurally similar to the queried chemical have shown significant antioxidant properties, which can be crucial in mitigating oxidative stress related to various diseases, including cancer. The in vitro antioxidant property of certain triazolo-thiadiazoles has been investigated, showing potent activity in various radical scavenging assays (Sunil et al., 2010).

Future Directions

Researchers should explore the compound’s potential as a drug candidate. In silico pharmacokinetic and molecular modeling studies can guide further development .

properties

IUPAC Name

2-[6-(3-fluorophenyl)sulfanyl-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN5O2S/c1-13-9-14(2)21(15(3)10-13)24-19(29)12-27-22(30)28-18(25-27)7-8-20(26-28)31-17-6-4-5-16(23)11-17/h4-11H,12H2,1-3H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPQIXUBWZBCZEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CN2C(=O)N3C(=N2)C=CC(=N3)SC4=CC=CC(=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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